molecular formula C10H6N2O4 B8663554 7-Nitroisoquinoline-3-carboxylic acid

7-Nitroisoquinoline-3-carboxylic acid

Numéro de catalogue: B8663554
Poids moléculaire: 218.17 g/mol
Clé InChI: OVMDNURGLZNXQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Nitroisoquinoline-3-carboxylic acid (CAS 910123-61-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H6N2O4 and a molecular weight of 218.17 g/mol, serves as a critical synthetic intermediate for the development of novel therapeutic agents . Its research value is particularly prominent in the design and synthesis of potent bisubstrate inhibitors targeting enzymes such as phenylethanolamine N-methyltransferase (PNMT) . In this context, derivatives of 7-Nitroisoquinoline-3-carboxylic acid have been utilized to create highly potent and selective PNMT inhibitors, which are investigated for their potential in hypertension research . The nitro and carboxylic acid functional groups on the isoquinoline scaffold provide versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Propriétés

Formule moléculaire

C10H6N2O4

Poids moléculaire

218.17 g/mol

Nom IUPAC

7-nitroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)9-4-6-1-2-8(12(15)16)3-7(6)5-11-9/h1-5H,(H,13,14)

Clé InChI

OVMDNURGLZNXQC-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC2=CN=C(C=C21)C(=O)O)[N+](=O)[O-]

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 7-nitroisoquinoline-3-carboxylic acid with structurally related compounds, highlighting molecular formulas, substituents, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point Key Properties
7-Nitroisoquinoline-3-carboxylic acid - C₁₀H₆N₂O₄ 234.17 -NO₂ (C7), -COOH (C3) Not reported High acidity due to electron-withdrawing nitro and carboxylic acid groups.
7-Aminoisoquinoline-3-carboxylic acid 1337881-29-4 C₁₀H₈N₂O₂ 188.18 -NH₂ (C7), -COOH (C3) Not reported Electron-donating amino group reduces acidity; requires storage at 2–8°C .
3-Amino-7-nitro-4-isoquinolinecarboxamide 515832-81-2 C₁₀H₈N₄O₃ 232.20 -NO₂ (C7), -CONH₂ (C4), -NH₂ (C3) >300°C High thermal stability; strong hydrogen bonding from amide and nitro groups .
7-Bromoisoquinoline-3-carboxylic Acid 660830-63-7 C₁₀H₆BrNO₂ 268.07 -Br (C7), -COOH (C3) Not reported Bromine's steric bulk may hinder solubility; used in cross-coupling reactions .
3-Chloroisoquinoline-7-carboxylic acid 1263207-80-2 C₁₀H₆ClNO₂ 207.61 -Cl (C3), -COOH (C7) Not reported Positional isomerism alters electronic effects; chlorine increases lipophilicity .
7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride - C₁₀H₁₁N₂O₄Cl 270.66 -NO₂ (C7), -COOH (C3), saturated ring Not reported Partial saturation enhances solubility in polar solvents; synthesized in 90% yield .

Functional Group Effects

  • Nitro vs. Amino Groups: The nitro group in 7-nitroisoquinoline-3-carboxylic acid increases acidity and electrophilicity compared to the amino-substituted analog (7-aminoisoquinoline-3-carboxylic acid). The latter’s amino group enhances nucleophilicity but reduces stability, necessitating cold storage .
  • Carboxylic Acid vs. Carboxamide: Replacing the carboxylic acid with a carboxamide (as in 3-amino-7-nitro-4-isoquinolinecarboxamide) reduces acidity but introduces hydrogen-bonding capacity, contributing to a high melting point (>300°C) .
  • Halogen Substitution : Bromine and chlorine substituents (e.g., 7-bromo and 3-chloro derivatives) alter electronic and steric profiles, affecting reactivity in cross-coupling reactions or drug design .

Research Findings and Implications

  • Reactivity: Nitro groups facilitate electrophilic substitution reactions, while amino groups enable nucleophilic modifications, making these compounds versatile intermediates.
  • Biological Relevance: Carboxamide derivatives (e.g., 3-amino-7-nitro-4-isoquinolinecarboxamide) are explored for kinase inhibition due to their hydrogen-bonding motifs .
  • Thermal Stability : High melting points in nitro- and amide-containing compounds suggest suitability for high-temperature applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-nitroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of the isoquinoline core followed by carboxylation. For nitration, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Carboxylation via Kolbe-Schmitt reaction requires CO₂ pressure and alkali metal salts (e.g., KOH) at 120–150°C. Optimize stoichiometry to minimize byproducts like 5-nitro derivatives . Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of 7-nitroisoquinoline-3-carboxylic acid?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic proton signals at δ 8.5–9.0 ppm (C-1 and C-8 protons) and downfield shifts for the nitro group (δ 8.7–9.2 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–14 ppm .
  • MS : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 248.18 g/mol). Fragmentation patterns should include loss of COOH (Δ = -45) and NO₂ (Δ = -46) .

Q. What are the solubility properties of 7-nitroisoquinoline-3-carboxylic acid in common solvents, and how does this affect purification?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and weakly in ethanol. Recrystallize using ethanol/water (1:3 v/v) at 60°C, yielding >95% purity. Avoid halogenated solvents (e.g., DCM) due to poor solubility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 7-nitroisoquinoline-3-carboxylic acid in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at C-7 is electron-withdrawing, activating the C-3 carboxylic acid for amidation or esterification. Use coupling agents like EDC/HOBt in DMF for amide bond formation. Steric hindrance at C-1/C-8 may require bulky bases (e.g., DBU) to improve reaction efficiency . Computational DFT studies can predict regioselectivity by analyzing LUMO distribution .

Q. What strategies resolve contradictions in bioactivity data for 7-nitroisoquinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using PBS (pH 7.4) and DMSO ≤0.1% v/v. Validate cytotoxicity via MTT assays with positive controls (e.g., doxorubicin). Cross-check results with orthogonal methods (e.g., SPR for binding affinity) .

Q. How can the stability of 7-nitroisoquinoline-3-carboxylic acid under physiological conditions be assessed for drug development?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) for 48h. Nitro groups are prone to photoreduction; use amber vials for storage .

Experimental Design & Data Analysis

Q. What in silico approaches predict the pharmacokinetic properties of 7-nitroisoquinoline-3-carboxylic acid derivatives?

  • Methodological Answer : Use tools like SwissADME to calculate LogP (target ≤3), topological polar surface area (TPSA <140 Ų for oral bioavailability), and PAINS filters to exclude pan-assay interference. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding modes. Validate with MD simulations (GROMACS) .

Q. How to design a SAR study for 7-nitroisoquinoline-3-carboxylic acid analogs targeting enzyme inhibition?

  • Methodological Answer :

  • Variable Groups : Modify the nitro group (e.g., replace with CF₃, CN) and carboxylic acid (e.g., ester, amide).
  • Assays : Measure IC₅₀ values against the target enzyme (e.g., tyrosine kinase) using fluorescence-based kits. Include negative controls (DMSO) and reference inhibitors .
  • Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA for significance testing (p <0.05) .

Safety & Handling

Q. What PPE and engineering controls are mandatory when handling 7-nitroisoquinoline-3-carboxylic acid in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN 374 standard), lab coat, and safety goggles (ANSI Z87.1). Use a respirator (NIOSH N95) if handling powders .
  • Ventilation : Conduct reactions in a fume hood with airflow ≥0.5 m/s. Store in a ventilated cabinet away from ignition sources .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.